molecular formula C15H17ClN2O3S B4475842 5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole

5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole

Cat. No.: B4475842
M. Wt: 340.8 g/mol
InChI Key: STKRGCGNDWIANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorobenzenesulfonyl group, and the construction of the oxazole ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole is unique due to its specific structural features, such as the ethyl group on the oxazole ring. This structural variation can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-ethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-2-12-10-15(21-17-12)14-4-3-9-18(14)22(19,20)13-7-5-11(16)6-8-13/h5-8,10,14H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKRGCGNDWIANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
5-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.